N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a cyclopenta[c]pyrazole core fused with a 1,1-dioxothiolane moiety and substituted with a 3,5-dimethylphenyl group at the carboxamide position.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-8-13(2)10-14(9-12)20-19(23)18-16-4-3-5-17(16)21-22(18)15-6-7-26(24,25)11-15/h8-10,15H,3-7,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTRJGAUOGOEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The thiolane ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole-Carboxamide Cores
The compound’s closest analogs include N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) and N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) from . Key differences include:
- Sulfur-Containing Moieties : The 1,1-dioxothiolane ring in the target compound may confer greater metabolic stability compared to the methylsulfonylphenyl group in 5e/5g, which is prone to oxidative metabolism.
Table 1: Structural and Molecular Comparison
Functional Group Variations in Pyrazole Derivatives
–4 describe pyrazole derivatives with hydroxy/amino substituents (e.g., 7a, 7b, 11a, 11b). Unlike the target compound, these feature polar groups (e.g., -OH, -NH₂) that increase water solubility but reduce blood-brain barrier penetration. The target compound’s dimethylphenyl and dioxothiolane groups balance lipophilicity and stability, making it more suitable for central nervous system targets .
Heterocyclic Diversity in Carboxamide Compounds
and list compounds with thiazole, imidazo[1,2-a]pyridine, and benzofuran cores. For example, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide () and N-(3-chlorophenyl)-5-(3,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide () exhibit distinct electronic profiles due to their heterocycles. The target compound’s cyclopenta[c]pyrazole core likely offers intermediate rigidity between flexible pyrazoles and planar aromatic systems, optimizing receptor binding .
Research Findings and Implications
Physicochemical Properties
- Solubility : The 3,5-dimethylphenyl group increases logP compared to polar analogs in –4, but the dioxothiolane’s polarity may mitigate excessive hydrophobicity.
Biological Activity
N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a cyclopenta[c]pyrazole core fused with a thiolane derivative that contains a dioxo moiety. The presence of the 3,5-dimethylphenyl group enhances its structural diversity and may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities including:
- Anticancer Activity : Compounds with pyrazole cores have been shown to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation markers.
- Antiviral Properties : Some pyrazole derivatives have been reported to inhibit viral replication.
The mechanism of action for this compound may involve interaction with specific enzymes or receptors in biological pathways. The dioxo-thiolan moiety could enhance binding affinity to biological targets, leading to modulation of their activity.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of related pyrazole compounds. For example:
- A study assessing the anti-HIV activity of structurally similar compounds found that certain pyrazoles exhibited IC50 values in the low micromolar range against HIV replication in cell lines .
- Another investigation into anti-inflammatory properties revealed that specific derivatives could significantly reduce pro-inflammatory cytokines in vitro .
These findings suggest that this compound may possess similar therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
